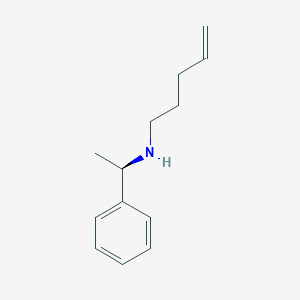
(R)-N-(1-Phenylethyl)pent-4-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-Phenylethyl)pent-4-EN-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a pent-4-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Phenylethyl)pent-4-EN-1-amine typically involves the reaction of ®-1-phenylethylamine with pent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Phenylethyl)pent-4-EN-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(1-Phenylethyl)pent-4-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
®-N-(1-Phenylethyl)pent-4-EN-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a ligand for receptors and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-N-(1-Phenylethyl)pent-4-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
®-N-(1-Phenylethyl)pent-4-EN-1-amine can be compared with other similar compounds, such as:
(S)-N-(1-Phenylethyl)pent-4-EN-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
N-(1-Phenylethyl)pent-4-EN-1-amine: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.
N-(1-Phenylethyl)pent-4-EN-1-ol: A related compound with a hydroxyl group instead of an amine group.
The uniqueness of ®-N-(1-Phenylethyl)pent-4-EN-1-amine lies in its specific stereochemistry and the presence of both a phenylethyl group and a pent-4-en-1-amine backbone, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]pent-4-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3/t12-/m1/s1 |
Clé InChI |
VJDKPIIPMMQEEX-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NCCCC=C |
SMILES canonique |
CC(C1=CC=CC=C1)NCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



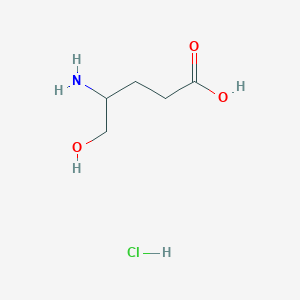
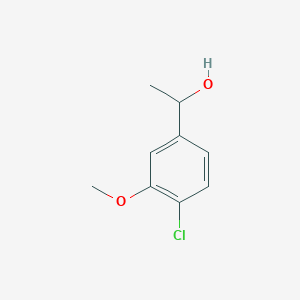
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
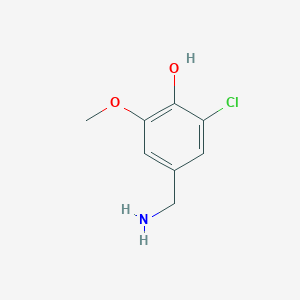
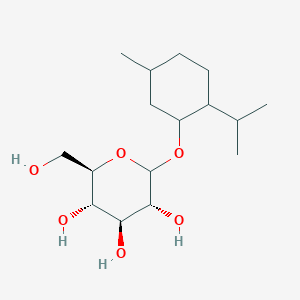

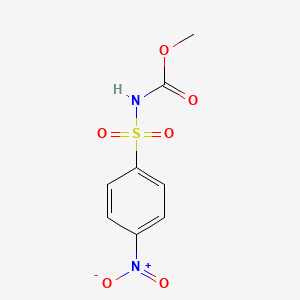
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
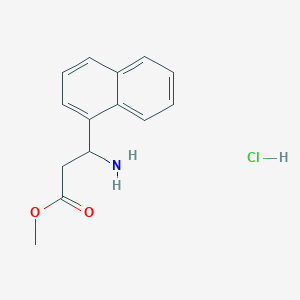
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
